Potency Against CLK4: A >2,000-Fold Advantage Over Harmine
Leucettinib-92 is a highly potent inhibitor of CLK4, demonstrating an IC50 of 5.2 nM . This is in stark contrast to the widely used DYRK1A inhibitor Harmine, which shows substantially weaker activity against CLK4 (IC50 of 11.48 μM) [1]. This difference represents a greater than 2,200-fold increase in potency for Leucettinib-92 against this specific kinase.
| Evidence Dimension | Inhibition of CLK4 kinase activity (IC50) |
|---|---|
| Target Compound Data | 5.2 nM |
| Comparator Or Baseline | Harmine: 11.48 μM (11,480 nM) |
| Quantified Difference | 2,208-fold lower IC50 (higher potency) |
| Conditions | Biochemical kinase assay; exact assay conditions may vary between studies. |
Why This Matters
This profound difference in potency is critical for studies where CLK4 inhibition is a key part of the hypothesis, as using a weaker compound like Harmine would yield false-negative results.
- [1] Göckler, N., Jofre, G., Papadopoulos, C., Soppa, U., Tejedor, F. J., & Becker, W. (2009). Harmine specifically inhibits the protein kinase DYRK1A and interferes with neurite formation. FEBS Journal, 276(21), 6324-6337. (Supplementary Table S2, IC50 value for CLK4). View Source
